Product packaging for H-Met-Thr-OH(Cat. No.:CAS No. 40883-16-7)

H-Met-Thr-OH

Cat. No.: B3265722
CAS No.: 40883-16-7
M. Wt: 250.32 g/mol
InChI Key: KAKJTZWHIUWTTD-VQVTYTSYSA-N
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Description

Contextualization of Dipeptides within Biochemical and Chemical Research

Dipeptides are organic compounds formed when two amino acids are joined by a single peptide bond. chegg.comyoutube.com Despite their simple structure, they are of significant interest in biochemical and chemical research. They serve as fundamental building blocks for larger proteins and some possess distinct biological activities, including roles as antioxidants, signaling molecules, and enzyme inhibitors. mdpi.com The study of dipeptides allows for the investigation of structure-function relationships in a less complex system than larger peptides or proteins. mdpi.com Their low molecular weight and relative ease of synthesis also make them attractive candidates for drug discovery and development. researchgate.netiscientific.org Research has shown that dipeptides are absorbed more rapidly than free amino acids in some instances, highlighting their potential importance in nutrition and therapeutic delivery.

Significance of H-Met-Thr-OH in Peptide Chemistry and Biological Systems Investigation

This compound, or Methionylthreonine, is a dipeptide composed of the amino acids L-methionine and L-threonine. nih.gov Its significance in peptide chemistry and biological investigation stems from the unique properties of its constituent amino acids.

Methionine (Met): As a sulfur-containing amino acid, methionine plays roles beyond being a simple hydrophobic residue in proteins. nih.govnih.gov Its side chain is flexible and can participate in stabilizing protein structures through interactions with aromatic residues. nih.gov The sulfur atom in methionine can be reversibly oxidized to methionine sulfoxide, a process that allows it to act as a cellular antioxidant and a regulatory switch in various biological functions. nih.govnih.gov

Threonine (Thr): Threonine is a polar, uncharged amino acid containing a hydroxyl (-OH) group. khanacademy.orgwikipedia.org This hydroxyl group makes threonine a key site for post-translational modifications such as phosphorylation and glycosylation, which are critical for cell signaling and protein stability. khanacademy.org

The dipeptide this compound, therefore, presents a valuable model for studying several biochemical phenomena. It can be used to investigate the influence of adjacent amino acid residues on the oxidation potential of methionine, a key factor in antioxidant activity. nih.gov Furthermore, it serves as a simple substrate for studying peptide transport mechanisms and metabolism in various biological systems. nih.govkarger.com PubChem identifies it as a metabolite, indicating its presence and role in biological processes. nih.gov

PropertyValueSource
Molecular Formula C9H18N2O4S nih.gov
Molecular Weight 250.32 g/mol nih.gov
IUPAC Name (2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid nih.gov
Constituent Amino Acids L-Methionine, L-Threonine nih.gov

Overview of Current Research Trajectories Involving this compound

While specific, large-scale research focused exclusively on this compound is not extensively documented in publicly available literature, its investigation aligns with several major trends in peptide research.

Bioactive Peptides: There is a growing interest in identifying and characterizing bioactive peptides from various natural sources for their health benefits, including antioxidant, antimicrobial, and antihypertensive properties. mdpi.comresearchgate.net Research into this compound could explore its potential antioxidant capacity, leveraging the redox properties of its methionine residue. nih.govnih.gov

Peptide Therapeutics: The development of peptide-based drugs is a rapidly expanding field, focusing on creating agonists or antagonists for specific biological receptors. tandfonline.comrsc.org While this compound itself is unlikely to be a complex drug, it can serve as a fragment or a lead compound for designing more stable and potent therapeutic peptides. Modifications, such as cyclization or the incorporation of unnatural amino acids, are common strategies to enhance the therapeutic potential of peptides. iscientific.org

Nutritional Science: The role of dipeptides in nutrition is an active area of study. Research has shown that some methionine-containing dipeptides are more effective than free methionine in promoting protein synthesis in certain cell types, such as bovine mammary epithelial cells. karger.com Future studies could investigate if this compound has similar enhanced bioavailability or specific nutritional benefits. wikipedia.org

Advanced Synthesis and Delivery: Innovations in peptide synthesis, including more sustainable and efficient methods, are a key focus. youtube.com Furthermore, novel drug delivery systems are being developed to improve the stability and targeted delivery of peptides. iscientific.org

Research AreaFocusRelevance to this compound
Functional Peptides Identifying peptides with specific biological activities (e.g., antioxidant, antimicrobial).Investigation of the antioxidant potential due to the methionine residue.
Drug Discovery Using peptides as scaffolds or leads for new therapeutics.Use as a building block for more complex, modified therapeutic peptides.
Nutraceuticals Studying the bioavailability and health benefits of peptides in diet.Exploring its potential for enhanced absorption and specific nutritional roles.
Peptide Chemistry Developing new synthesis and modification techniques.Optimizing synthesis and exploring modifications to enhance stability or activity.

Scope and Objectives of Advanced Scholarly Inquiry into this compound

Advanced scholarly inquiry into this compound would aim to move beyond its basic characterization to a full elucidation of its biochemical and physiological roles. The primary objectives of such research would include:

Elucidation of Biological Activity: To systematically screen this compound for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cell-signaling modulation. This would involve in vitro assays to determine its efficacy and mechanism of action. nih.gov

Metabolic Fate and Transport Kinetics: To conduct detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This would involve using labeled isotopes to trace its path in cellular and whole-organism models to understand its bioavailability and how it is processed by peptidases. karger.com

Structure-Function Analysis: To perform detailed structural analysis using techniques like X-ray crystallography and NMR spectroscopy, combined with computational modeling. This would provide insights into how its specific conformation influences its interaction with biological targets like enzymes and transporters. nih.gov

Optimization for Therapeutic or Nutritional Application: Based on the findings from the above objectives, research would focus on the rational design of this compound analogs. This could involve chemical modifications to enhance stability, increase potency, or improve target specificity for potential development as a therapeutic agent or specialized nutritional supplement. iscientific.orgtandfonline.com

By pursuing these objectives, the scientific community can fully uncover the potential of this compound, transitioning it from a simple metabolite to a well-characterized molecule with potential applications in health and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O4S B3265722 H-Met-Thr-OH CAS No. 40883-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKJTZWHIUWTTD-VQVTYTSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCSC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of H Met Thr Oh and Its Analogs

Solution-Phase Synthesis Techniques for H-Met-Thr-OH Production

Activated Ester and Mixed Anhydride (B1165640) Formulations

Two prominent chemical strategies for peptide bond formation involve the use of activated esters and mixed anhydrides. These methods transiently modify the carboxyl group, rendering it more susceptible to nucleophilic attack by an amine.

Activated Ester Method: This approach involves converting the carboxylic acid of an N-protected amino acid or peptide into an "active ester." These esters are more reactive towards amines than typical esters due to the presence of an electron-withdrawing group that stabilizes the leaving group. Common activating alcohols include N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (B26582) (HOBt), and pentafluorophenol (B44920) (OPfp). The formation of these active esters is often mediated by carbodiimide (B86325) coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) bachem.comwikipedia.org. For instance, reacting an N-protected amino acid with DCC in the presence of HOSu yields an N-hydroxysuccinimide ester, which then readily reacts with the amine component to form the peptide bond. This method is known for generally minimizing racemization, particularly when additives like HOBt or HOAt are used bachem.comsigmaaldrich.compeptide.com.

Mixed Anhydride Method: In this strategy, the carboxylic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-methylmorpholine, triethylamine) to form a mixed anhydride bachem.comgoogle.comthieme-connect.deuniurb.ituni-kiel.desci-hub.sehighfine.com. Isobutyl chloroformate is a widely adopted reagent due to its ability to rapidly form mixed anhydrides at low temperatures, leading to high yields and easily removable byproducts thieme-connect.de. These mixed anhydrides are highly reactive intermediates that readily couple with the amino group of another amino acid or peptide. While effective, careful control of reaction conditions is necessary to prevent side reactions such as wrong-way opening of the anhydride or racemization, especially with sensitive amino acids thieme-connect.de. Reagents like EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) can also be used to form mixed anhydrides without the need for a tertiary amine base bachem.comcdnsciencepub.com.

Table 1: Comparison of Activated Ester and Mixed Anhydride Methods for Peptide Synthesis

FeatureActivated Ester MethodMixed Anhydride Method
Principle Carboxylic acid activated as an ester with a good leaving group (e.g., NHS, HOBt).Carboxylic acid converted to a mixed anhydride intermediate with a chloroformate or similar.
Common Reagents Carbodiimides (DCC, DIC) + Activating Alcohol (NHS, HOBt, OPfp) bachem.comwikipedia.orgChloroformates (e.g., Isobutyl chloroformate) + Tertiary amine (NMM, TEA) bachem.comgoogle.comthieme-connect.deuniurb.it
Intermediate Active ester (e.g., NHS ester, HOBt ester)Mixed anhydride
Advantages Generally low racemization, formation of isolable and stable intermediates possible. bachem.comRapid reaction rates, high yields, often cost-effective reagents, effective for hindered amino acids. thieme-connect.de
Disadvantages Can be slower reaction kinetics, some activating agents are costly.Potential for side reactions (e.g., wrong-way opening), racemization risk if not optimized. thieme-connect.de

Chemo-Enzymatic Synthesis Pathways for this compound

Chemo-enzymatic synthesis offers an alternative, often more environmentally friendly, approach to peptide bond formation, leveraging the specificity and catalytic power of enzymes. This method typically involves the reverse reaction of proteases or esterases that normally hydrolyze peptide bonds mdpi.comqyaobio.com.

Enzymes such as serine proteases (e.g., trypsin, chymotrypsin) and cysteine proteases can catalyze the formation of peptide bonds under specific conditions, often in organic solvents or biphasic systems to shift the thermodynamic equilibrium towards synthesis mdpi.comqyaobio.comnih.gov. For example, aminopeptidases from sources like Streptomyces septatus TH-2 have been utilized to synthesize dipeptides by reacting a free amino acid (acyl donor) with an aminoacyl ester (acyl acceptor) in organic media like methanol (B129727) nih.gov. These enzymatic methods can exhibit high regioselectivity and stereoselectivity, significantly reducing the risk of racemization compared to some chemical methods mdpi.comnih.gov. Other enzymatic systems, including those involving adenylation domains of nonribosomal peptide synthetases (NRPSs), also facilitate peptide bond formation, often requiring ATP nih.govjst.go.jp.

Purification and Isolation Methodologies in this compound Synthesis

Following synthesis, the crude this compound must be purified to isolate the desired product from unreacted starting materials, reagents, and byproducts. Chromatographic techniques and liquid-liquid extraction are key methods employed for this purpose.

Chromatography is indispensable for achieving high purity in peptide synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) and supercritical fluid chromatography (SFC) are the most widely utilized techniques.

High-Performance Liquid Chromatography (HPLC): RP-HPLC separates peptides based on their hydrophobicity. The stationary phase typically consists of silica (B1680970) beads chemically modified with hydrophobic ligands, most commonly C18 (octadecylsilane) or C8 (octylsilane) chains renyi.huhplc.eu. The mobile phase is usually a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid. TFA is frequently used as it improves peak shape and resolution by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase and forming ion pairs with basic peptide residues renyi.huhplc.eulcms.czrsc.org. Gradient elution, often with shallow slopes (e.g., 1% organic modifier per minute), is employed to optimize the separation of complex peptide mixtures lcms.czphenomenex.com. HPLC is versatile, applicable to both analytical quantification and preparative purification renyi.hunih.govwaters.com.

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative or complementary technique for peptide purification. It utilizes a supercritical fluid, typically carbon dioxide (CO2), as the main mobile phase component, often modified with organic solvents (e.g., methanol, ethanol) and additives (e.g., TFA, formic acid, ammonium (B1175870) hydroxide) tandfonline.commdpi.comjascoinc.comshimadzu.comtandfonline.comamericanpharmaceuticalreview.comresearchgate.netshimadzu.com. SFC offers several advantages over HPLC, including faster analysis times due to the lower viscosity and higher diffusivity of supercritical fluids, reduced organic solvent consumption, and rapid solvent removal from collected fractions tandfonline.comjascoinc.comamericanpharmaceuticalreview.comresearchgate.netchromatographytoday.com. It can provide different selectivity compared to RP-HPLC, making it effective for separating challenging peptide mixtures tandfonline.comshimadzu.com. Common stationary phases include 2-ethyl pyridine (B92270) or C18 columns mdpi.comjascoinc.comamericanpharmaceuticalreview.com.

Table 2: Typical Chromatographic Conditions for Peptide Separation

TechniqueColumn TypeMobile Phase (A)Mobile Phase (B)Additive (Common)Typical GradientFlow Rate (Analytical)
HPLC C18, C8, PhenylWater (often with acid modifier)Acetonitrile or Methanol (often with acid modifier)TFA, Formic AcidShallow (e.g., 1%/min)0.5-1.5 mL/min
SFC 2-Ethyl pyridine, C18Supercritical CO2Methanol or Acetonitrile (with modifier)TFA, Formic AcidGradient1-2 mL/min

Liquid-liquid extraction (LLE) is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases interchim.comphenomenex.comcelignis.comslideshare.net. For peptide purification, LLE is often employed as a preliminary step for sample cleanup, concentration, or removal of specific impurities.

The fundamental principle relies on the partition coefficient, which describes how a compound distributes itself between an aqueous phase and an organic solvent phase. The choice of organic solvent is critical and depends on the solubility characteristics of the target peptide and the impurities. Solvents that are immiscible with water and have a favorable solubility for the peptide are selected interchim.comphenomenex.comcelignis.comslideshare.net. Common organic solvents used for peptide extraction include ethyl acetate (B1210297), toluene, various alcohols (e.g., hexanol, heptanol), and derivatives like 2-methyltetrahydrofuran (B130290) biorxiv.orggoogle.comgoogle.comnih.gov. Ethyl acetate is frequently chosen for its volatility and efficacy in extracting hydrophobic peptides biorxiv.orgnih.gov. LLE is a scalable technique that can efficiently isolate peptides from complex matrices phenomenex.comcelignis.com.

Enzymatic Recognition and Hydrolytic Cleavage Mechanisms of H Met Thr Oh

Investigation of Peptidase Specificity Towards the Met-Thr Peptide Bond

The specificity of a peptidase is determined by the unique architecture and chemical properties of its active site, which dictates how it binds and processes different peptide substrates numberanalytics.com. This specificity is crucial for ensuring that enzymes act on their intended targets, thereby maintaining cellular homeostasis and physiological function.

Characterization of Enzyme-Substrate Interactions for H-Met-Thr-OH

Enzyme-substrate interactions for a dipeptide like this compound involve a complex interplay of forces, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The methionine residue, with its sulfur-containing side chain, can engage in hydrophobic interactions and potentially S-aromatic interactions if aromatic residues are present nearby in a larger peptide or protein substrate nih.gov. The threonine residue, featuring a polar hydroxyl group, can participate in hydrogen bonding with active site residues.

The recognition of the Met-Thr sequence by peptidases is influenced by the specific residues at the P1 and P1' positions relative to the scissile peptide bond nih.gov, nih.gov. For a dipeptide like this compound, the methionine would be at the P1 position and threonine at the P1' position if the cleavage occurs between Met and Thr. Methionine aminopeptidases (MetAPs), for instance, are known to cleave N-terminal methionine residues and exhibit specificity based on the amino acid at the P1' position nih.gov.

Identification of Specific Peptidases Exhibiting Activity on this compound

While specific studies on the hydrolysis of this compound by a broad range of peptidases are not extensively detailed in the provided literature, certain enzyme classes and specific enzymes show relevance based on their known substrate preferences.

Methionine aminopeptidases (MetAPs) are particularly relevant as they are responsible for removing N-terminal methionine residues from newly synthesized proteins nih.gov. These enzymes exhibit specificity for the amino acid following methionine (the P1' residue). Human MetAP2, for example, shows significantly higher catalytic activity towards Met-Val and Met-Thr sequences compared to MetAP1, suggesting it plays a key role in processing proteins with N-terminal Met-Thr nih.gov.

Other peptidases have broader specificities. Chymotrypsin, for instance, can cleave slowly after methionine residues pearson.com. "Peptidase G1" (Eqolisin) has been noted to cleave the Tyr-Thr bond in insulin (B600854) B chain, indicating activity on threonine-containing bonds ebi.ac.uk. Dipeptidyl peptidases (DPPs) and dipeptidyl dipeptidases (DDPs) are enzymes that generate dipeptides from larger peptides nih.gov. Exopeptidases, such as aminopeptidases, cleave amino acid residues from the N-terminus of peptides, which could include the N-terminal methionine of a dipeptide wou.edu, thermofisher.com, thermofisher.com.

Table 1: Specificity of Methionine Aminopeptidases (MetAPs) for the P1' Residue

Enzyme ClassP1' Residue ToleranceRelative Activity (Met-Val vs. Met-Thr)Relevance to this compound
MetAP1Small side chains (e.g., Gly, Ala, Ser, Cys, Pro, Thr, Val)Lower activity towards Met-ValLess active than MetAP2 for Met-Thr
MetAP2Small side chains (e.g., Gly, Ala, Ser, Cys, Pro, Thr, Val)Two orders of magnitude higher activity towards Met-ValHighly active towards Met-Thr sequences

Mechanistic Elucidation of this compound Enzymatic Hydrolysis

The hydrolysis of a peptide bond by a peptidase is a complex catalytic process involving the attack of a nucleophile on the carbonyl carbon of the scissile bond, leading to the formation of a tetrahedral intermediate, followed by bond cleavage and release of products researchgate.net, libretexts.org, wou.edu.

Proposed Catalytic Mechanisms (e.g., Lewis Acid Catalysis, Nucleophilic Attack)

Peptidases employ several fundamental catalytic mechanisms:

Nucleophilic Attack : This is the primary mechanism for most peptidases.

Covalent Catalysis : Serine, threonine, and cysteine proteases utilize a nucleophilic residue in their active site (Ser-OH, Thr-OH, or Cys-SH) to attack the carbonyl carbon of the peptide bond, forming a covalent intermediate (e.g., acyl-enzyme) researchgate.net, nih.gov, wou.edu.

Water Activation : Aspartic proteases and metalloproteases typically activate a water molecule, which then acts as the nucleophile. This activation can be achieved through hydrogen bonding or by generating a more potent hydroxide (B78521) ion researchgate.net, nih.gov.

Lewis Acid Catalysis : In metalloproteases, the metal ion (e.g., Zn²⁺) acts as a Lewis acid. It can coordinate to the carbonyl oxygen of the peptide bond, polarizing it and making it more susceptible to nucleophilic attack. Alternatively, the metal ion can activate a water molecule by coordinating to it, increasing its nucleophilicity mdpi.com, libretexts.org, researchgate.net, kuleuven.be. Palladium(II) complexes have also been shown to catalyze peptide bond cleavage via Lewis acid mechanisms acs.org.

General Acid-Base Catalysis : Residues like histidine often play a dual role, acting as a general base to deprotonate a nucleophile (e.g., activating Ser-OH to Ser-O⁻) or as a general acid to protonate a leaving group (e.g., the amide nitrogen), facilitating bond cleavage researchgate.net, wou.edu, researchgate.net.

Role of Active Site Residues in this compound Cleavage

The specific amino acid residues within the peptidase active site are crucial for catalysis and substrate recognition.

Catalytic Triads : Serine proteases commonly feature a catalytic triad (B1167595) composed of serine, histidine, and aspartate. Serine acts as the nucleophile, histidine acts as a general acid-base catalyst, and aspartate stabilizes the histidine and orientates it correctly nih.gov, wou.edu, plos.org.

Aspartate Residues : Aspartic proteases utilize two aspartate residues to activate a water molecule and stabilize the tetrahedral intermediate researchgate.net, nih.gov.

Metal Ions : In metalloproteases, metal ions like zinc are coordinated by histidine and/or aspartate residues, facilitating the hydrolysis reaction mdpi.com, libretexts.org.

Other Residues : Residues like glutamate (B1630785) (e.g., Glu143 in thermolysin) can mediate proton transfer during catalysis nih.gov. Threonine can also participate in catalysis in some enzyme classes researchgate.net, atamanchemicals.com. The specific arrangement and chemical properties of these residues determine the enzyme's efficiency and substrate preference.

Table 2: General Catalytic Mechanisms of Peptidase Classes

Peptidase ClassPrimary Nucleophile/CatalystKey Catalytic Residues/ComponentsGeneral Mechanism Description
Serine ProteasesSerine residueCatalytic triad (Ser-His-Asp)Nucleophilic attack by Ser-OH, formation of acyl-enzyme intermediate, hydrolysis by water. researchgate.net, nih.gov, wou.edu
Cysteine ProteasesCysteine residueCatalytic triad (Cys-His-Asn/Asp)Nucleophilic attack by Cys-SH, formation of thioester intermediate. researchgate.net, nih.gov, researchgate.net
Aspartic ProteasesActivated Water MoleculeTwo Aspartic acid residuesActivated water attacks carbonyl; formation of tetrahedral intermediate. researchgate.net, nih.gov
Metallo-proteasesActivated Water MoleculeMetal ion (e.g., Zn²⁺)Metal ion (Lewis acid) activates carbonyl or water; nucleophilic attack. researchgate.net, mdpi.com, libretexts.org, researchgate.net
Threonine ProteasesThreonine residue(Less common, specific mechanisms)May involve nucleophilic attack by Thr-OH. researchgate.net, atamanchemicals.com

Advanced Analytical Methodologies for H Met Thr Oh Characterization

Mass Spectrometric (MS) Analysis of H-Met-Thr-OH

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable technique for confirming the sequence and identifying the structure of peptides like this compound. This method involves ionizing the intact molecule (precursor ion), selecting a specific ion of interest, fragmenting it, and then analyzing the resulting product ions. For this compound, MS/MS can elucidate the sequence by identifying characteristic fragment ions that correspond to the cleavage of the peptide bond.

The fragmentation of peptides typically yields a series of "b" and "y" ions, which are formed by the cleavage of the peptide backbone nationalmaglab.org. For this compound, the expected fragmentation pattern would involve the loss of the N-terminal methionine residue or the C-terminal threonine residue. For instance, a b-ion series would represent fragments starting from the N-terminus, while y-ions would represent fragments from the C-terminus. The presence and mass-to-charge ratios (m/z) of these fragments provide direct evidence for the Met-Thr sequence. Methionine, with its sulfur-containing side chain, may also exhibit specific fragmentation patterns related to the oxidation state of the sulfur atom or cleavage within the side chain acs.org.

Expected MS/MS Fragmentation Data (Illustrative)

Fragment TypeExpected m/z (Da)Amino Acid Residue(s)Description
Precursor ion~250.32This compoundIntact dipeptide
b1 ion~146.06MetN-terminal fragment (Met)
y1 ion~119.05ThrC-terminal fragment (Thr)
b2 ion~250.32Met-ThrIntact dipeptide (if no loss)
y2 ion~250.32Met-ThrIntact dipeptide (if no loss)

Note: Exact m/z values depend on the ionization method and specific experimental conditions. The molecular weight of this compound (C9H18N2O4S) is approximately 250.32 Da medchemexpress.commedchemexpress.com.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, allowing for the determination of the elemental composition of the molecule bioanalysis-zone.comthermofisher.com. This is critical for confirming the identity of this compound and distinguishing it from other compounds with similar nominal masses.

The calculated exact mass for this compound (C9H18N2O4S) can be determined by summing the exact isotopic masses of its constituent atoms. This precise mass measurement can be compared against theoretical values, providing strong evidence for the compound's identity and purity. For example, distinguishing this compound from isobaric compounds would be readily achievable with HRMS bioanalysis-zone.comthermofisher.com.

Expected HRMS Data (Illustrative)

AnalyteMolecular FormulaCalculated Exact Mass (Da)Nominal Mass (Da)
This compoundC9H18N2O4S250.0987250

Note: The calculated exact mass is based on the monoisotopic masses of the constituent atoms.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is fundamental for determining the detailed structure of organic molecules, including peptides. It provides information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would reveal distinct signals for the protons associated with the methionine and threonine side chains, as well as those in the peptide backbone.

Methionine: Protons on the α-carbon, β-carbons, and γ-carbons of methionine's side chain, including the methyl group attached to the sulfur, would appear in characteristic regions of the spectrum sigmaaldrich.commnstate.edu. The α-proton (on the carbon adjacent to the carboxyl group) and the amide proton would also contribute signals.

Threonine: Protons on the α-carbon, β-carbon (which has a hydroxyl group and a methyl group), and the methyl group of threonine would yield specific signals. The hydroxyl proton (-OH) of threonine is often observed as a broad singlet, whose position can vary significantly depending on solvent and hydrogen bonding, and can be identified by deuterium (B1214612) exchange (D₂O shake) libretexts.org.

The splitting patterns (multiplicity) of these signals, governed by the n+1 rule, would provide information about neighboring protons, further aiding in structural assignment mnstate.edu.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for each unique carbon atom in this compound. This includes the carbonyl carbons of the peptide bonds, the α-carbons, and the carbons within the side chains of methionine (including the thioether carbon and methyl group) and threonine (including the hydroxyl-bearing carbon and its methyl group) oregonstate.eduwisc.edulibretexts.org. The chemical shifts are highly dependent on the electronic environment, providing complementary information to ¹H NMR for complete structural assignment.

Expected ¹H NMR Chemical Shifts (Illustrative, in ppm, in D₂O)

Proton TypeExpected Chemical Shift (ppm)MultiplicityAssignment
Met α-H~4.0-4.5DoubletMet α-CH
Thr α-H~4.0-4.5DoubletThr α-CH
Met β-H~2.0-2.2MultipletMet β-CH₂
Met γ-H~2.5-2.7MultipletMet γ-CH₂
Met δ-H~2.1-2.2SingletMet δ-CH₃
Thr β-H~3.8-4.2MultipletThr β-CH
Thr γ-H~1.1-1.3DoubletThr γ-CH₃
Thr -OH~4.0-4.5 (variable)SingletThr -OH
Amide N-H~7.5-8.5Broad SingletPeptide N-H

Note: These are typical ranges and may vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a unique "fingerprint" for identification and structural analysis. They are sensitive to the functional groups present within this compound.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of various bonds. Key absorptions expected for this compound include:

O-H stretching: A broad and strong band in the 3200-3600 cm⁻¹ range due to the hydroxyl group of threonine, likely broadened by hydrogen bonding msu.edunih.govpressbooks.pub.

N-H stretching: A band in the 3100-3500 cm⁻¹ range for the amide N-H, typically sharper than O-H stretches msu.edupressbooks.pub.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds in the side chains and backbone msu.edupressbooks.pub.

Amide I band: A strong absorption around 1630-1680 cm⁻¹ arising from the C=O stretching vibration of the peptide bond msu.edu.

Amide II band: A band around 1530-1570 cm⁻¹ due to N-H bending and C-N stretching msu.edu.

C-O stretching: Bands associated with the hydroxyl group of threonine, typically in the 1000-1250 cm⁻¹ region msu.edulibretexts.org.

C-S stretching: The thioether linkage in methionine might show characteristic vibrations, potentially in the 600-800 cm⁻¹ region, though these can be weak researchgate.net.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations involving changes in polarizability, often complementing IR by providing clearer signals for symmetric bonds and non-polar functional groups. For this compound, Raman spectroscopy would also detect peptide backbone vibrations, C-H stretches, and C-S vibrations, potentially offering different relative intensities or detecting modes that are weak in IR. The combination of IR and Raman provides a comprehensive vibrational fingerprint sigmaaldrich.comhmdb.calibretexts.org.

Expected IR Absorption Bands (Illustrative, in cm⁻¹)

Functional GroupExpected Absorption (cm⁻¹)Band Type
O-H stretch3200–3600Broad, Strong
N-H stretch3100–3500Sharp, Medium
C-H stretch2850–3000Medium
C=O stretch1630–1680 (Amide I)Strong
N-H bend1530–1570 (Amide II)Medium
C-O stretch1000–1250Medium
C-S stretch~600–800Weak

UV-Visible Spectroscopy for Quantitative Analysis and Purity Evaluation

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used for quantitative analysis and assessing purity, as it relates the absorbance of a sample to its concentration via the Beer-Lambert Law (A = εbc) nationalmaglab.orgvscht.cznih.govoecd.org.

This compound, as a dipeptide composed of methionine and threonine, does not possess extensive conjugated π-electron systems or strong chromophores that absorb significantly in the visible region. Therefore, it is expected to be colorless and exhibit weak absorption in the UV region, primarily due to the peptide bond and potentially the sulfur atom in methionine, or π→π* and n→π* transitions in the amino acid residues vscht.czlibretexts.orgmsu.edu. The absorption spectrum would likely show a λmax in the lower UV range (e.g., around 200-220 nm), characteristic of peptide bonds, with minimal absorption in the visible spectrum (>380 nm) vscht.czmsu.edu. UV-Vis spectroscopy can be valuable for determining the concentration of the dipeptide in solution and for detecting impurities that might have distinct UV-Vis absorption profiles.

Expected UV-Vis Absorption Data (Illustrative)

Chromophore/GroupExpected λmax (nm)Molar Absorptivity (ε)Notes
Peptide bond~200-220High (e.g., 10³–10⁵)Primary absorption in UV region
Sulfur atomVariableLowPotential weak absorption, depending on environment
Amino acid side chainsVariableLowGenerally weak in UV-Vis without conjugation

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, making them powerful tools for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Coupling High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS) is a standard approach for analyzing peptides. LC separates this compound from other components in a sample, and MS provides both qualitative and quantitative information. LC-MS/MS offers enhanced specificity and sensitivity, allowing for detailed structural analysis and confirmation of the dipeptide's identity even in complex matrices pressbooks.pubmsu.edumdpi.comnih.govplos.orgrsc.orgnih.govnih.gov. The separation by HPLC or UHPLC ensures that the MS detector receives a relatively pure sample, leading to cleaner spectra and more reliable data.

LC-NMR: Combining HPLC with NMR spectroscopy (LC-NMR) is another powerful hyphenated technique. While less common than LC-MS due to sensitivity limitations, it can provide detailed structural information directly from separated components, enabling unambiguous identification without the need for isolated standards in some cases libretexts.org.

These hyphenated techniques are crucial for ensuring the purity and confirming the identity of this compound in research and development settings, especially when dealing with synthesis products or biological samples.

LC-MS/MS for Comprehensive Characterization

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a widely employed technique for the analysis of peptides and small molecules, including dipeptides. This method combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, often enhanced by tandem mass spectrometry for structural confirmation nih.gov.

Research has demonstrated the utility of LC-MS/MS for dipeptide profiling. For instance, a pseudotargeted LC-MS/MS method coupled with chemical derivatization (e.g., using dansyl chloride) has been developed for the simultaneous analysis of numerous dipeptides and their constituent amino acids nih.gov. Derivatization enhances chromatographic separation and provides characteristic mass fragments for annotation, aiding in the identification of dipeptides even in the absence of specific standards nih.gov. Studies have successfully identified hundreds of dipeptides in biological samples like human urine and serum using such approaches acs.orgchromatographyonline.com.

The process typically involves:

Chromatographic Separation: A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is used to separate the dipeptides based on their physicochemical properties. Optimization of the LC gradient is crucial for separating positional isomers and achieving high-coverage detection acs.orgchromatographyonline.comresearchgate.net.

Mass Spectrometry Detection: After separation, the eluent is introduced into a mass spectrometer, typically via electrospray ionization (ESI). The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules.

Tandem Mass Spectrometry (MS/MS): For enhanced specificity and structural information, selected ions (precursor ions) are fragmented in a collision cell, and the resulting fragment ions are detected. This fragmentation pattern provides a unique fingerprint for compound identification and confirmation nih.govresearchgate.net.

Research Findings and Data Representation:

Studies focusing on dipeptide analysis often report parameters such as retention times (tR), precursor ion m/z values, and specific fragment ions. While specific data for this compound is not universally published in readily accessible formats, general dipeptide analysis studies provide a framework for expected data. For example, a study analyzing dansyl-labeled dipeptides reported the identification of 198 dipeptides based on specific fragments and retention time tolerances acs.org. Another study identified Met-Val dipeptide by its [M+H]+ ion at m/z 231, with characteristic fragment ions at m/z 132.00 ([M+H-Val]+) and m/z 116.83 ([M+H-Met-H2O]+) researchgate.net.

Table 1: Exemplary LC-MS/MS Parameters for Dipeptide Identification (Illustrative)

Analyte (Example)DerivatizationPrecursor Ion (m/z)Fragment Ion 1 (m/z)Fragment Ion 2 (m/z)Typical tR (min)
This compoundDansyl chloride[M+H]+ (calculated)[M+H-Thr]+ (calculated)[M+H-Met]+ (calculated)Varies (column dependent)
Met-ValNot specified231.10132.00116.83Varies

Note: The specific m/z values for this compound ([M+H]+, [M+H-Thr]+, [M+H-Met]+) would be calculated based on its molecular weight and fragmentation patterns, which are typically determined experimentally.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers a complementary approach to LC-MS/MS, leveraging the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry wikipedia.org. CE separates analytes based on their charge, size, and electrophoretic mobility in an electric field, often providing superior resolution for certain types of molecules compared to LC wikipedia.orgchromatographyonline.com.

Key advantages of CE-MS for dipeptide analysis include:

High Separation Efficiency: CE provides a flat flow profile, leading to narrow peaks and high theoretical plate numbers, which can result in better separation of closely related compounds chromatographyonline.com.

Minimal Sample Volume: CE requires very small sample volumes (nanoliters), making it ideal for precious or limited samples wikipedia.orgfree.fr.

Reduced Sample Matrix Effects: CE can be less susceptible to ion suppression compared to LC, especially when using optimized interfaces wikipedia.orgchromatographyonline.com.

Orthogonal Separation Mechanism: CE separates based on electrophoretic mobility, which is different from the hydrophobic interactions in reversed-phase LC, offering orthogonal selectivity for complex mixtures free.fr.

CE-MS has been successfully applied to peptide analysis in various contexts, including proteomics and the characterization of biomolecules wikipedia.orgnih.govdb-thueringen.deresearchgate.net. For dipeptides, CE-MS can provide rapid screening and identification. For example, CE-ESI-MS has been used for the rapid screening of free amino acids in food matrices, demonstrating its potential for analyzing related small molecules lcms.cz. While specific published CE-MS data for this compound is scarce, the general principles and applications for peptide analysis are well-established. Research has shown that CE-MS can effectively separate and detect hydrophilic peptides and offers better separation and detection of acidic peptides and shorter peptides compared to LC-MS in some cases chromatographyonline.com.

Research Findings and Data Representation:

CE-MS analysis typically yields electropherograms showing migration times and peak intensities. When coupled with MS, each peak can be analyzed for its m/z ratio and fragmentation pattern.

Table 2: Exemplary CE-MS Parameters for Peptide Analysis (Illustrative)

Analyte (Example)Buffer System (BGE)Applied Voltage (kV)Typical Migration Time (min)MS Detection (m/z)
This compoundPhosphate buffer20-30Varies (pH, buffer dependent)[M+H]+ (calculated)
γ-glutamyl-S-ethenyl-cysteineAcetic acid bufferVariesVaries363.1

Note: Buffer composition (e.g., pH, ionic strength, additives like cyclodextrins for chiral separations) and applied voltage are critical parameters in CE-MS that significantly influence separation and sensitivity. The specific parameters for this compound would require experimental optimization.

The combination of CE's separation power with MS's identification capabilities makes CE-MS a valuable technique for the comprehensive characterization of dipeptides like this compound, particularly when analyzing complex biological samples.

Computational and Theoretical Investigations of H Met Thr Oh

Rational Design Principles for H-Met-Thr-OH-Based Research Probes

Rational design principles are fundamental to creating effective research probes. For this compound, these principles involve understanding how modifications to its structure can influence its interaction with biological targets, its stability, and its signaling capabilities. Computational methods play a pivotal role in predicting the outcomes of these modifications before synthesis, thereby optimizing the design process.

Design of this compound Analogs with Modified Side Chains

The side chains of methionine (Met) and threonine (Thr) in this compound present opportunities for targeted modifications to generate analogs with tailored properties. Computational studies can elucidate the impact of altering the methylthioether group of methionine or the hydroxyl group and chiral center of threonine.

Threonine Side Chain Modifications: Threonine's side chain features a hydroxyl group and a chiral β-carbon. Computational modeling can predict how altering the hydroxyl group (e.g., by methylation or esterification) or modifying the stereochemistry at the β-carbon might influence hydrogen bonding capabilities, solubility, and interactions with target molecules frontiersin.org. Studies on threonine-containing glycopeptides, for example, have shown that the presence of the hydroxyl group can lead to distinct conformational preferences compared to serine analogs, suggesting that modifications here are significant frontiersin.org. Theoretical investigations can predict changes in conformational stability and potential binding modes of threonine-modified this compound analogs.

Data Table 1: Predicted Conformational Stability of this compound Analogs with Modified Side Chains

ModificationPredicted ΔE (kcal/mol)Primary Conformational ImpactPotential Application Focus
Native this compound0.0 (Reference)Baseline conformational ensembleReference
Met-CH2-S-CH2-CH3+0.5Increased hydrophobicity, altered van der Waals interactionsHydrophobic binding studies
Met-CH2-S-CH2-OH-0.2Enhanced hydrogen bonding potential, increased polarityPolar interaction probes
Thr-OH -> OCH3+0.3Reduced hydrogen bonding, increased steric bulkSteric interaction probes
Thr (D-isomer)+0.8Altered chiral recognition, potential for enantioselective bindingChiral recognition studies

Note: ΔE values are hypothetical estimations based on general chemical principles and computational predictions of relative stability. Actual values would require specific quantum mechanical calculations.

Exploration of this compound as a Scaffold in Peptidomimetic Development

This compound can serve as a foundational scaffold for the development of peptidomimetics, which are molecules designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability against proteolysis and better bioavailability upc.eduresearchgate.netpnas.orgnih.gov. Computational approaches are crucial for designing these complex molecules.

Scaffold-Based Design: The dipeptide backbone of this compound provides a defined spatial arrangement for appending various functional groups. Computational methods, including molecular docking and molecular dynamics simulations, can be employed to explore how different substituents attached to the amino and carboxyl termini, or even directly to the side chains, interact with target biomolecules. The goal is to maintain or enhance the peptide's biological activity while imparting desirable drug-like characteristics.

Mimicking Peptide Conformations: Peptidomimetics often aim to stabilize a particular bioactive conformation of a parent peptide. Computational tools can predict the preferred conformations of this compound and its derivatives, identifying key dihedral angles (e.g., phi, psi, and chi angles) that can be constrained or modified in a peptidomimetic design. For instance, studies on dipeptides have explored their conformational landscapes using computational methods to understand structure-activity relationships nih.govresearchgate.net. By using this compound as a core, researchers can computationally design novel molecules that present specific pharmacophoric features in a spatially optimal manner for target engagement. The rational design of peptidomimetics often involves iterative cycles of computational modeling, synthesis, and experimental validation upc.eduresearchgate.netpnas.orgnih.gov.

Data Table 2: Computational Parameters for this compound Derived Peptidomimetics

Peptidomimetic Design StrategyKey Computational Metric (Example)Predicted OutcomeRelevance to this compound Scaffold
Side Chain ExtensionPredicted Binding Affinity (kcal/mol)-8.5Modifying Met/Thr side chains
Backbone ConstraintRMSD of Conformational Ensemble (Å)0.9Stabilizing dipeptide backbone
Functional Group AttachmentDocking Score-12.3Adding pharmacophores to scaffold
Molecular Dynamics StabilityRMSF of Key Atoms (Å)0.5-1.2 (for backbone atoms)Assessing structural integrity
Peptidomimetic ScaffoldPredicted Bioavailability (%)15% improvement over parent peptideOverall property enhancement

Note: Values in this table are illustrative, representing typical outputs from computational analyses used in peptidomimetic design. Specific values depend heavily on the target and the computational methodology employed.

Future Directions and Emerging Research Avenues for H Met Thr Oh

Integration of H-Met-Thr-OH into Advanced Biochemical Tools and Assays

The unique structure of this compound, comprising a sulfur-containing amino acid (Methionine) and a hydroxyl-containing amino acid (Threonine), makes it a candidate for developing specialized biochemical tools. Future research could focus on its use as a substrate to characterize enzymes like dipeptidases or as a probe for studying peptide transport systems. For instance, the transport mechanisms of similar dipeptides, such as methionyl-methionine (Met-Met), have been studied, revealing uptake via peptide transporters like PepT2. nih.gov This suggests that fluorescently labeled this compound could be developed to investigate and characterize the activity of such transporters in various cell types.

Furthermore, enzymatic assays for L-methionine have been developed by coupling adenosylmethionine synthetase (AdoMetS) to a pyrophosphate detection system. nih.gov This highly selective assay could potentially be adapted to create novel high-throughput screening methods for enzymes that specifically recognize and cleave the Met-Thr peptide bond. nih.gov The integration of this compound into such assays could provide valuable tools for drug discovery and diagnostics.

Table 1: Potential Applications of this compound in Biochemical Tools

Application AreaPotential Use of this compoundResearch Objective
Enzyme Characterization Specific substrate for dipeptidasesTo identify and characterize enzymes involved in dipeptide metabolism.
Peptide Transport Studies Labeled probe (e.g., fluorescent)To investigate the kinetics and specificity of peptide transporters in cells. nih.gov
High-Throughput Screening Component in coupled enzyme assaysTo screen for inhibitors or activators of specific proteases or peptidases. nih.gov
Cell Culture Media Specialized nutrient supplementTo study the specific metabolic effects of dipeptide uptake versus free amino acids.

Exploration of this compound in Synthetic Biology and Metabolic Engineering Research

Synthetic biology and metabolic engineering offer powerful platforms for the customized production of valuable molecules. youtube.com The challenge in metabolic engineering is often to produce specific molecules in microorganisms by altering their native metabolic pathways. youtube.com Future research could focus on engineering microorganisms like E. coli or yeast to overproduce this compound. This would involve introducing and optimizing the expression of genes encoding for enzymes capable of efficiently synthesizing the dipeptide from precursor amino acids.

By reconstructing metabolic pathways, synthetic biologists can achieve the total synthesis of desired molecules in laboratory settings. nih.gov The exploration of this compound in this context could involve using it as a building block for the biosynthesis of larger, more complex peptides or non-standard amino acids with novel functionalities. nih.gov For example, engineered pathways could incorporate this compound into macrocyclic peptides, a class of molecules with significant therapeutic potential.

Development of Novel Synthetic Routes with Enhanced Sustainability for this compound

Traditional chemical synthesis of peptides often relies on petroleum-derived feedstocks and involves hazardous reagents, leading to significant environmental concerns. rsc.orgresearchgate.net A critical future direction is the development of sustainable, "green" synthetic routes for this compound. This research will likely focus on two main areas: improving the sustainability of the starting materials (methionine and threonine) and developing greener catalytic processes for peptide bond formation.

Recent reviews have highlighted pathways for the sustainable chemical synthesis of methionine from bio-based feedstocks, moving away from petroleum derivatives like propene. rsc.orgresearchgate.net These approaches aim to improve the atom economy and reaction mass efficiency of the synthesis process. rsc.org For the peptide bond formation itself, enzymatic synthesis using ligases presents a highly attractive, environmentally benign alternative to traditional chemical methods. These biocatalytic approaches operate under mild conditions and offer high specificity, reducing waste and avoiding the need for toxic coupling agents.

Table 2: Comparison of Synthetic Routes for Dipeptides

Synthesis MethodAdvantagesDisadvantagesSustainability Focus for this compound
Traditional Chemical Synthesis Well-established, high yieldUse of hazardous reagents, significant waste generationReplacing toxic solvents and coupling agents.
Solid-Phase Peptide Synthesis Automation, ease of purificationHigh cost of resins and reagents, waste generationUse of recyclable supports and greener solvents.
Enzymatic Synthesis High specificity, mild reaction conditions, environmentally friendlyEnzyme cost and stability can be limitingDiscovery and engineering of robust ligases for Met-Thr bond formation.
Bio-based Feedstock Synthesis Reduced reliance on fossil fuels, renewableComplexity of conversion processesOptimizing pathways from bio-based sources for methionine and threonine production. rsc.orgresearchgate.net

Advanced Computational Approaches for Predicting this compound Interactions and Reactivity

Computational modeling has become an indispensable tool in modern biochemistry for predicting molecular interactions and reactivity. nih.govmdpi.com Future research will undoubtedly leverage advanced computational methods to build a comprehensive in-silico profile of this compound. Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be employed to predict its stable three-dimensional conformations, solvent interactions, and electronic properties.

These computational models can predict how this compound might bind to the active sites of enzymes or the binding pockets of membrane transporters. This predictive power can guide experimental work, saving time and resources by identifying promising protein targets for interaction studies. nih.gov Furthermore, computational approaches can be used to simulate the reactivity of the methionine and threonine side chains within the dipeptide, providing insights into its potential for post-translational modifications or its role in redox chemistry.

Potential for this compound as a Reference Standard in Analytical Biochemistry

Well-characterized reference standards are crucial for ensuring the quality, identity, purity, and strength of therapeutic peptides and other biochemicals. nih.govresearchgate.netpharmaffiliates.com They serve as a consistent benchmark for a wide range of analytical tests. pharmaffiliates.com Given the increasing interest in peptides for therapeutic and research purposes, there is a growing need for high-purity peptide reference standards. nih.govwaters.com

This compound has the potential to be established as a reference standard for various analytical applications. This would involve a rigorous characterization process, including methods like NMR, mass spectrometry, and advanced chromatography techniques to confirm its identity and purity. nih.govresearchgate.net Once certified, this compound could be used in several key areas:

Quality Control: As a standard in HPLC and LC-MS methods to quantify this compound in complex mixtures or as an impurity in other peptide products.

Metabolomics: As a standard for the identification and quantification of this dipeptide in biological samples like urine, which can provide insights into systemic biochemical changes. mdpi.com

Method Development: To calibrate and validate new analytical methods for peptide analysis. waters.com

The establishment of this compound as a widely available reference standard would support the accuracy and reproducibility of research findings across the scientific community. pharmaffiliates.com

Q & A

Q. How can researchers design dose-response studies for this compound in cellular assays?

  • Protocol :
  • Range-Finding : Pilot tests (0.1–100 µM) to identify IC₅₀/EC₅₀.
  • Controls : Include vehicle (e.g., DMSO ≤ 0.1%) and reference compounds (e.g., staurosporine for apoptosis).
  • Replicates : n ≥ 3 technical replicates; repeat across 2+ independent experiments.
    Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate Hill slopes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.